molecular formula C14H13Cl2NO2S B2458363 5-chloro-N-(3-(3-chlorophenyl)-3-hydroxypropyl)thiophene-2-carboxamide CAS No. 2034515-95-0

5-chloro-N-(3-(3-chlorophenyl)-3-hydroxypropyl)thiophene-2-carboxamide

Cat. No. B2458363
M. Wt: 330.22
InChI Key: RYAFLUAKWLOTLG-UHFFFAOYSA-N
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Description

5-chloro-N-(3-(3-chlorophenyl)-3-hydroxypropyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene carboxamides. It has been studied for its potential applications in scientific research due to its unique properties.

Scientific Research Applications

Chemical Synthesis and Derivatives

Synthesis Approaches

Researchers have explored different methods to synthesize thiophene carboxamide derivatives and their functional modifications. For example, Corral and Lissavetzky (1984) developed a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids starting from methyl 3-hydroxythiophene-2-carboxylate, demonstrating the versatility of thiophene derivatives in chemical synthesis (Corral & Lissavetzky, 1984).

Functional Derivatives

The exploration of thiophene's functional derivatives has been significant. For instance, the synthesis and characterization of substituted (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones highlighted the potential for developing new compounds with varied biological activities, showcasing the adaptability of thiophene derivatives in creating diverse molecular structures (Sedlák et al., 2008).

Biological Applications

Antimicrobial Agents

The antimicrobial potential of thiophene derivatives has been a subject of interest. Desai, Dodiya, and Shihora (2011) synthesized a clubbed quinazolinone and 4-thiazolidinone as potential antimicrobial agents, indicating the relevance of thiophene derivatives in developing new antimicrobial compounds (Desai, Dodiya, & Shihora, 2011).

Anticancer Activity

Research into thiophene derivatives has also extended into anticancer activity. Atta and Abdel‐Latif (2021) synthesized new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which exhibited good inhibitory activity against four cell lines, emphasizing the potential of thiophene derivatives in cancer treatment (Atta & Abdel‐Latif, 2021).

properties

IUPAC Name

5-chloro-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c15-10-3-1-2-9(8-10)11(18)6-7-17-14(19)12-4-5-13(16)20-12/h1-5,8,11,18H,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAFLUAKWLOTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-carboxamide

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